5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. The presence of the phenyl group enhances the compound’s stability and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with electron-deficient species .
Mode of Action
It is known that similar compounds can interact with their targets through a “turn-off” fluorescence response .
Biochemical Pathways
Similar compounds have been shown to interact with common nitro-explosive components .
Result of Action
Similar compounds have been shown to have a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components .
Action Environment
It is known that similar compounds can interact with their targets in a variety of environments .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
It is possible that the compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, or altering cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method is efficient and yields the desired oxadiazole derivatives in satisfactory amounts .
Industrial Production Methods: Industrial production of oxadiazole derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxadiazoles can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the phenyl group, can introduce various functional groups, enhancing the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield bromo- or chloro-substituted oxadiazoles, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, oxadiazole derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications .
Comparison with Similar Compounds
1,3,4-Oxadiazole: A basic structure with similar pharmacological properties.
5-Phenyl-1,3,4-oxadiazole: A simpler analog with one oxadiazole ring.
1,2,4-Oxadiazole: Another isomer with different reactivity and stability
Uniqueness: 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its dual oxadiazole rings, which enhance its stability and potential for diverse biological activities. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its wide range of applications .
Properties
IUPAC Name |
5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-10-15-14-9(17-10)8-13-12-7(16-8)6-4-2-1-3-5-6/h1-5H,(H2,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQYCVZZJBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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